Pentane-1,2,3,4-tetrol

Drug Metabolism Pharmacokinetics Fluoropyrimidine

Researchers face quantification errors when generic sugar alcohols are used as surrogates for deoxypentitol metabolites. Pentane-1,2,3,4-tetrol (CAS 13942-77-3) is the specific 5-deoxy-D-ribitol standard required. • 5′-DFUR metabolite: Uniquely produced by antineoplastic prodrug 5′-deoxy-5-fluorouridine; ribitol does not substitute. • Phytochemical marker: Isolated from fennel (Foeniculum vulgare) and Apiaceae species; LC-MS/NMR fingerprint distinct from pentitols. • Certified reference material: ≥95% HPLC, full NMR/MS characterization; ships globally from stock.

Molecular Formula C5H12O4
Molecular Weight 136.15 g/mol
CAS No. 13942-77-3
Cat. No. B1208840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentane-1,2,3,4-tetrol
CAS13942-77-3
Synonyms5-deoxy-D-ribitol
5-deoxyribitol
Molecular FormulaC5H12O4
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC(C(C(CO)O)O)O
InChIInChI=1S/C5H12O4/c1-3(7)5(9)4(8)2-6/h3-9H,2H2,1H3
InChIKeyFJGNTEKSQVNVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentane-1,2,3,4-tetrol Chemical Identity and Procurement


Pentane-1,2,3,4-tetrol (CAS 13942-77-3), also catalogued as 1-deoxy-D-ribitol or 5-deoxy-D-ribitol, is a five-carbon deoxy sugar alcohol (deoxypentitol) with the molecular formula C5H12O4 and a molecular weight of 136.15 g/mol . Chemically, it is distinguished from fully hydroxylated pentitols (such as ribitol, xylitol, and D-arabitol, which carry five hydroxyl groups) by the replacement of the terminal C-5 hydroxyl with a hydrogen atom, resulting in a tetrol rather than a pentol [1]. This structural deletion fundamentally alters hydrogen-bonding capacity (four donors vs. five), lipophilicity (predicted logP of −1.9 vs. approximately −2.5 to −3.0 for ribitol), and metabolic recognition, making the compound a non-interchangeable chemical entity with its closest pentitol and tetritol analogs [2].

Scaffold Deoxypentitol for prodrug metabolite identification
Stereochemistry Multiple diastereomers enable chiral synthesis
Analytical context Non-interchangeable with pentitols; verify identity

Why This Deoxypentitol Cannot Be Replaced by Generic Sugar Alcohols


Generic substitution of pentane-1,2,3,4-tetrol with common sugar alcohols—whether pentitols (ribitol, xylitol, D-arabitol) or tetritols (erythritol, threitol)—fails because the compound participates in unique metabolic and enzymatic pathways that are structure-dependent. Pentane-1,2,3,4-tetrol is a proven, identified major metabolite of the antineoplastic prodrug 5′-deoxy-5-fluorouridine (5′-DFUR), a pathway not duplicated by any fully hydroxylated analog [1]. In natural products research, this deoxypentitol has been specifically isolated and characterized from Foeniculum vulgare (fennel) alongside three other deoxypentitols; no commercially available pentitol standard can serve as a valid analytical surrogate because chromatographic retention times, mass spectral fragmentation, and NMR signatures differ based on the presence or absence of the terminal hydroxyl [2]. Furthermore, only the correct deoxy stereoisomer (5-deoxy-D-arabinitol) serves as the synthetic precursor to 5-deoxy-L-arabinose, a potent β-galactosidase inhibitor. Using ribitol or arabitol would yield an entirely different—and inactive—product [3]. The quantitative evidence below confirms that each application demands the specific CAS 13942-77-3 compound.

Metabolite mismatch
5-deoxy-D-ribitol is reported as the unique deoxypentitol metabolite of 5′-DFUR; pentitols are not detected and may yield false negatives.
Phytochemical specificity
Only deoxypentitol confirmed in Apiaceae species; generic sugar alcohols may not serve as valid positive controls for authentication.
Stereochemical failure
Incorrect stereoisomer or pentitol precursor may not produce the active β-galactosidase inhibitor; confirm configuration.

Quantified Differentiation Evidence Against Comparator Compounds


Unique Metabolite of the Prodrug 5′-Deoxy-5-fluorouridine

In a rat pharmacokinetic study of the antineoplastic prodrug 5′-deoxy-5-fluorouridine (5′-DFUR), 5-deoxy-D-ribitol (pentane-1,2,3,4-tetrol in its D-ribitol configuration) was identified as a major urinary and plasma metabolite. No fully hydroxylated sugar alcohol (ribitol, xylitol, arabitol, erythritol) was detected as a metabolite of 5′-DFUR, confirming a metabolic pathway unique to the deoxypentitol scaffold [1]. This contrasts sharply with the metabolism of 5-fluorouracil, which does not produce 5-deoxy-D-ribitol, making this compound a specific biomarker for 5′-DFUR activation [2].

Metabolite identity
Head-to-head
5-Deoxy-D-ribitol detected as major urinary/plasma metabolite of 5′-DFUR in rats; ribitol, xylitol, arabitol, erythritol not detected.
Unique metabolite standard context
Rat model; GC-MS confirmation
Drug Metabolism Pharmacokinetics Fluoropyrimidine

Phytochemical Fingerprint Marker in Apiaceae Species

1-Deoxy-D-ribitol was isolated from the water-soluble fraction of Foeniculum vulgare (fennel) methanolic extract and structurally characterized by ¹H NMR, ¹³C NMR, and mass spectrometry, alongside three other deoxypentitols (1-deoxy-D-xylitol, 1-deoxy-L-arabitol, and 1-deoxy-L-ribitol) [1]. This compound has been detected in five Apiaceae species: Foeniculum vulgare, Anethum graveolens (dill), Carum carvi (caraway), Glehnia littoralis, and Trachyspermum ammi (ajwain) [2]. By contrast, erythritol—the most common tetritol sugar alcohol—is not a characteristic constituent of these species; its primary natural sources are fruits and fermented foods [3].

Phytochemical marker
Class-level
Isolated from Foeniculum vulgare; detected in 5 Apiaceae species; comparator polyols absent or from different plant families.
Species-authentication context
NMR confirmation required; genus-level inference
Phytochemistry Natural Products Metabolomics

Stereospecific Precursor for β-Galactosidase Inhibitor Synthesis

5-Deoxy-D-arabinitol (the (2R,3R,4R)-pentane-1,2,3,4-tetrol stereoisomer) is the established synthetic intermediate for producing 5-deoxy-L-arabinose, which demonstrates strong inhibitory activity against Escherichia coli β-galactosidase [1]. In the biochemical study by Huber et al. (Biochemistry, 1987), 5-deoxy-L-arabinose was shown to be a potent inhibitor of β-galactosidase, with the inhibition dependent on the stereochemical configuration at C-2, C-3, and C-4 [1]. The (2R,3R,4R) configuration of the precursor 5-deoxy-D-arabinitol is essential; using the (2R,3S,4S) isomer (1-deoxy-D-ribitol/5-deoxy-D-ribitol) or fully hydroxylated D-arabitol would yield a different product stereochemistry and a different—or abolished—inhibitory profile .

Synthetic precursor
Class-level
(2R,3R,4R)-pentane-1,2,3,4-tetrol is the required intermediate for 5-deoxy-L-arabinose, a β-galactosidase inhibitor; wrong stereoisomer or pentitol yields inactive product.
Stereochemistry-dependent fit
E. coli β-galactosidase assay context
Enzyme Inhibition Carbohydrate Chemistry Synthetic Intermediate

Diastereomeric NMR Spectroscopic Signatures

The Takai and Heathcock study (J. Org. Chem., 1985) reported the stereoselective synthesis of the diastereomeric (4S)-pentane-1,2,3,4-tetrols, demonstrating that the two diastereomers—(2R,3R,4S)- and (2S,3R,4S)-pentane-1,2,3,4-tetrol—could be synthesized with high stereocontrol and distinguished by characteristic ¹H NMR coupling constants and chemical shift differences [1]. This contrasts with the achiral tetritols (erythritol and threitol), which lack the C-5 methyl group and thus present fewer stereochemical permutations and simpler NMR spectra [2]. In synthetic Taxol A-ring construction, the correct pentane-1,2,3,4-tetrol diastereomer served as the critical chiral building block, with incorrect stereochemistry leading to downstream synthetic failure [1].

NMR diastereomers
Head-to-head
Two (4S)-pentane-1,2,3,4-tetrol diastereomers distinguishable by ¹H NMR J-coupling and chemical shifts; 3 chiral centers vs. 2 in tetritols.
Stereochemical analysis support
Synthetic aldol method; J. Org. Chem. 1985
Stereochemistry NMR Spectroscopy Acyclic Stereoselection

Predicted Intestinal Absorption and Caco-2 Permeability

In silico ADMET predictions (admetSAR 2.0) indicate that pentane-1,2,3,4-tetrol exhibits human intestinal absorption (HIA) of 54.59% and a Caco-2 permeability score of 0.9077 (90.77%) [1]. These values differ from the predicted parameters for D-arabitol (molecular weight 152.1; higher hydrogen-bonding capacity) and erythritol (molecular weight 122.1; lower molecular weight but also lower predicted logP). The predicted logP of −1.9 for pentane-1,2,3,4-tetrol [2] is less negative than that of ribitol (typical predicted logP ~ −2.5 to −3.0), suggesting greater passive membrane permeability relative to fully hydroxylated pentitols [3].

Predicted ADMET
Data to verify
Predicted HIA 54.6%, Caco-2 90.8%, logP −1.9; logP ~0.6–1.1 units higher than ribitol.
Predicted membrane permeability
In silico ADMET; verify experimentally
ADMET Intestinal Absorption Caco-2 Permeability

Crystalline Solid Properties vs. Hygroscopic Syrup Analogs

1-Deoxy-D-arabinitol (the (2R,3R,4R)-stereoisomer) has an experimentally reported melting point of 129–131 °C (from methanol) [1], while the HMDB reports a melting point of 69 °C for 1-deoxy-D-ribitol [2]. In contrast, several common pentitols exhibit significantly different physical states: xylitol is a crystalline solid melting at 92–96 °C, while D-arabitol is often obtained as a syrup or low-melting solid (mp 101–104 °C) [3]. Erythritol has a substantially higher melting point of 121 °C but with limited aqueous solubility (37% w/w at 25 °C) [3] vs. the predicted 684 g/L for 1-deoxy-D-ribitol [2], meaning pentane-1,2,3,4-tetrol offers a combination of crystallinity for ease of handling and weighing, plus vastly higher water solubility.

Crystallinity & solubility
Cross-study
1-Deoxy-D-arabinitol mp 129–131 °C; 1-deoxy-D-ribitol mp 69 °C, predicted solubility 684 g/L; cf. erythritol solubility 37% w/w.
Handling and solubility screening
Predicted solubility; confirm experimentally
Physical Chemistry Crystallinity Handling Properties

Evidence-Backed Research and Industrial Application Scenarios


Pharmacokinetic Studies of Fluoropyrimidine Prodrugs

Procure pentane-1,2,3,4-tetrol (specifically the 5-deoxy-D-ribitol stereoisomer, CAS 13942-77-3) as the certified reference standard for quantifying the major metabolite of 5′-deoxy-5-fluorouridine in plasma and urine samples. As demonstrated by Ichihara et al. (Drug Metab. Dispos., 1985), 5-deoxy-D-ribitol is the uniquely identified deoxypentitol metabolite of this antineoplastic prodrug. Generic sugar alcohols (ribitol, xylitol, D-arabitol) are not produced via this metabolic pathway and cannot substitute as analytical standards without generating false negative results. Use this standard for GC-MS or LC-MS/MS quantification in preclinical and clinical pharmacokinetic studies [1].

Authenticity Verification of Apiaceae Botanicals

Deploy 1-deoxy-D-ribitol as a species-specific phytochemical marker for the authentication of fennel (Foeniculum vulgare), dill (Anethum graveolens), caraway (Carum carvi), and related Apiaceae botanicals. As characterized by Kitahata et al. (Chem. Pharm. Bull., 2008), this deoxypentitol is a water-soluble constituent isolated and structurally confirmed by NMR from fennel. Its presence—or absence—provides a specific chemical fingerprint distinct from that of erythritol or xylitol. Use as a positive control standard in LC-MS or NMR-based metabolomic workflows for botanical identity testing, adulteration detection, and quality control of fennel-derived nutraceuticals [2].

β-Galactosidase Inhibitor Synthesis for Biochemical Research

Procure the (2R,3R,4R)-pentane-1,2,3,4-tetrol stereoisomer (5-deoxy-D-arabinitol, CAS 67968-44-9) as the specific synthetic precursor for 5-deoxy-L-arabinose, a strong inhibitor of Escherichia coli β-galactosidase (Huber et al., Biochemistry, 1987). The stereochemistry at C-2, C-3, and C-4 is critical for the downstream biological activity of the inhibitor. Substitution with 5-deoxy-D-ribitol (the 3-epimer) or D-arabitol (the fully hydroxylated pentitol) will not yield the active inhibitor. This intermediate is essential for laboratories studying glycosidase mechanism, enzyme kinetics, or developing novel glycosidase-targeting probes [3].

Chiral Building Block in Total Synthesis of Natural Products

Use diastereomerically pure (4S)-pentane-1,2,3,4-tetrol as a chiral C5 building block in stereoselective natural product synthesis. As demonstrated by Takai and Heathcock (J. Org. Chem., 1985), the acyclic stereoselection methodology enables synthesis of specific pentane-1,2,3,4-tetrol diastereomers, which have been employed in the construction of the Taxol A-ring synthon. The three contiguous chiral centers provide greater stereochemical complexity than tetritols (erythritol/threitol with 2 chiral centers), enabling more sophisticated retrosynthetic disconnections. Researchers must specify the correct diastereomer by CAS number and confirm stereochemical purity by NMR prior to use [4].

Application
Selection Property
Validation Focus
Fluoropyrimidine prodrug metabolite analysis
Unique deoxypentitol metabolite identity
Metabolite quantification by GC-MS/LC-MS/MS
Apiaceae botanical authentication
Species-specific phytochemical marker
NMR/LC-MS metabolomic fingerprinting
β-Galactosidase inhibitor synthesis
(2R,3R,4R)-stereoisomer requirement
Stereochemical identity confirmation
Chiral building block for natural product synthesis
Defined diastereomer with three chiral centers
NMR stereochemical purity
Quote Request

Request a Quote for Pentane-1,2,3,4-tetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.